KRAS G12C inhibitor 37
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Overview
Description
KRAS G12C inhibitor 37 is a small molecule compound designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC). This mutation results in a glycine-to-cysteine substitution at position 12 of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth. KRAS G12C inhibitors, including this compound, aim to selectively bind to the mutant protein and inhibit its activity, thereby halting cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 37 involves multiple steps, including the introduction of chiral building blocks and the formation of a tetrahydropyridopyrimidine core. The process typically starts with a Boc-protected tetrahydropyridopyrimidine, followed by regioselective nucleophilic aromatic substitution (SNAr) reactions to introduce various functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of transition-metal-free oxidation processes and chromatography-free purification methods to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
KRAS G12C inhibitor 37 undergoes several types of chemical reactions, including:
Oxidation: Conversion of sulfide intermediates to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic aromatic substitution (SNAr) reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include the final this compound compound with a tetrahydropyridopyrimidine core, substituted piperazine, and other functional groups essential for its biological activity .
Scientific Research Applications
KRAS G12C inhibitor 37 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the reactivity and binding properties of KRAS G12C inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and its ability to induce apoptosis in cancer cells.
Medicine: Undergoing clinical trials for the treatment of KRAS G12C-mutant cancers, particularly NSCLC. .
Mechanism of Action
KRAS G12C inhibitor 37 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks the protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. By inhibiting these pathways, the compound effectively halts cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
KRAS G12C inhibitor 37 is compared with other similar compounds, such as sotorasib (AMG 510) and adagrasib (MRTX849). While all these compounds target the same KRAS G12C mutation, this compound may offer unique advantages in terms of binding affinity, selectivity, and resistance profiles .
List of Similar Compounds
- Sotorasib (AMG 510)
- Adagrasib (MRTX849)
- Glecirasib (JAB-21822)
- FMC-376
- RM-018 .
This compound represents a promising advancement in the targeted treatment of KRAS G12C-mutant cancers, with ongoing research aimed at optimizing its efficacy and overcoming resistance mechanisms.
Properties
Molecular Formula |
C35H39F3N8O2 |
---|---|
Molecular Weight |
660.7 g/mol |
IUPAC Name |
1-[7-[2-[3-(dimethylamino)azetidin-1-yl]-6-ethenyl-7-(5-methyl-1H-indazol-4-yl)-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C35H39F3N8O2/c1-6-22-14-24-30(31(48-20-35(36,37)38)29(22)28-21(3)8-9-26-25(28)15-39-42-26)40-33(45-16-23(17-45)43(4)5)41-32(24)44-12-10-34(11-13-44)18-46(19-34)27(47)7-2/h6-9,14-15,23H,1-2,10-13,16-20H2,3-5H3,(H,39,42) |
InChI Key |
AHOBXXAGZPGARY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NN=C2)C3=C(C4=C(C=C3C=C)C(=NC(=N4)N5CC(C5)N(C)C)N6CCC7(CC6)CN(C7)C(=O)C=C)OCC(F)(F)F |
Origin of Product |
United States |
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